4,5-Dichloro-2-methoxybenzenesulfonamide
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Overview
Description
4,5-Dichloro-2-methoxybenzenesulfonamide is a chemical compound with the linear formula C13H11Cl2NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-methoxybenzenesulfonamide is represented by the linear formula C13H11Cl2NO3S . The molecular weight is 332.208 .Scientific Research Applications
Synthesis of Thiophene Sulfonamides
The compound is used in the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This process involves a p-methoxybenzyl (PMB) protection/deprotection strategy . The synthesized compounds have been reported to have a variety of biological activities .
Biological Activities
Thiophene sulfonamides, which can be synthesized using 4,5-Dichloro-2-methoxybenzenesulfonamide, have been shown to behave as c-Jun N-Terminal Kinase inhibitors, inhibitors of protein Tyr phosphatases, carbonic anhydrase inhibitors, selective human β3 agonists, and ETA selective endothelin antagonists .
Anticancer Properties
Chalcone derivatives containing 2,4-Dichlorobenzenesulfonamide moiety have shown notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS .
Antioxidant Properties
The same chalcone derivatives have also demonstrated antioxidant activity . They were able to inhibit DPPH and ABTS radicals .
HIV Protease Inhibitor
4,5-Dichloro-2-methoxybenzenesulfonamide may be used as a ligand to generate novel bis-tetrahydrofuran–based human immunodeficiency virus (HIV) protease inhibitor .
Intermediate in Organic Synthesis
It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with g protein alpha subunits (g α), which are part of g protein-coupled receptors (gpcrs) in teleost brains .
Mode of Action
It is hypothesized that the compound may disrupt endocrine function via the hypothalamus-pituitary-gonadal-liver (hpgl) axis . The compound appears to have positive regulatory effects mainly in the male HPGL axis, with lesser extent in females .
Biochemical Pathways
The compound’s interaction with its targets leads to stimulated steroidogenic activities, resulting in increased concentrations of steroid hormones, including estradiol (E2), testosterone (T), and 11-KT-testosterone (11-KT), in the plasma of both sexes . This leads to an imbalance in hormone homeostasis and increased E2/T ratio .
Result of Action
The result of the compound’s action is an imbalance in hormone homeostasis, leading to endocrine disruption . The relatively estrogenic intracellular environment in both sexes induces the hepatic synthesis and increases the liver and plasma content of vitellogenin (VTG) or choriogenin . Furthermore, parental exposure to the compound transgenerationally impairs the viability of offspring, as supported by a decrease in hatching and swimming activity .
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-2-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, chronic exposure of marine medaka to the compound reveals its mechanism of action in endocrine disruption . .
properties
IUPAC Name |
4,5-dichloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDIJXIJFMECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxybenzenesulfonamide |
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